

In-Depth Toxicological Profile of 2-Chloropropan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloropropan-1-ol

Cat. No.: B1217905

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Introduction

2-Chloropropan-1-ol (CAS No. 78-89-7), also known as propylene chlorohydrin, is a halogenated alcohol used as an intermediate in organic synthesis, including the production of propylene oxide.^[1] Given its industrial relevance, a thorough understanding of its toxicological profile is essential for risk assessment and safe handling. This technical guide provides a comprehensive overview of the available toxicological data for **2-Chloropropan-1-ol**, including quantitative data, experimental methodologies, and potential mechanisms of toxicity.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data available for **2-Chloropropan-1-ol**.

Table 1: Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	218 mg/kg	[2]
LD50	Rabbit	Dermal	529 mg/kg	[2]
LC Lo	Rat	Inhalation	>500 ppm (4 hours)	[1]

Table 2: Irritation Data

Endpoint	Species	Result	Reference
Skin Irritation	N/A	Skin Irritant	[2][3]
Eye Irritation	Rabbit	Severe Eye Irritant	[1][2][3]

Table 3: Genotoxicity

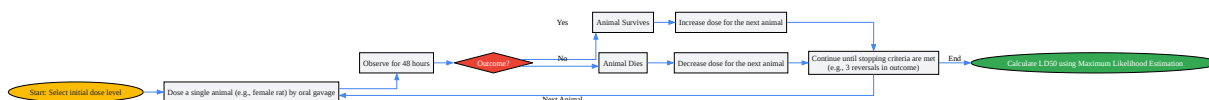
Assay	Test System	Result	Reference
Chromosomal Aberration	Rat bone marrow cells (in vitro)	Positive (dose-dependent increase in chromatid breaks)	[2]

Experimental Protocols

Detailed experimental protocols for the studies cited above are not readily available in the public domain. However, the methodologies likely followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following are generalized protocols for the key toxicological endpoints.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP) (similar to OECD 425)

This method is a sequential test that uses a smaller number of animals to estimate the LD50.



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Acute Oral Toxicity (LD50) Workflow

Acute Dermal Toxicity (LD50) (similar to OECD 402)

This study assesses the toxicity of a substance applied to the skin.



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Acute Dermal Toxicity (LD50) Workflow

Acute Eye Irritation/Corrosion (similar to OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.



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Acute Eye Irritation Workflow

In Vitro Mammalian Chromosomal Aberration Test (similar to OECD 473)

This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.



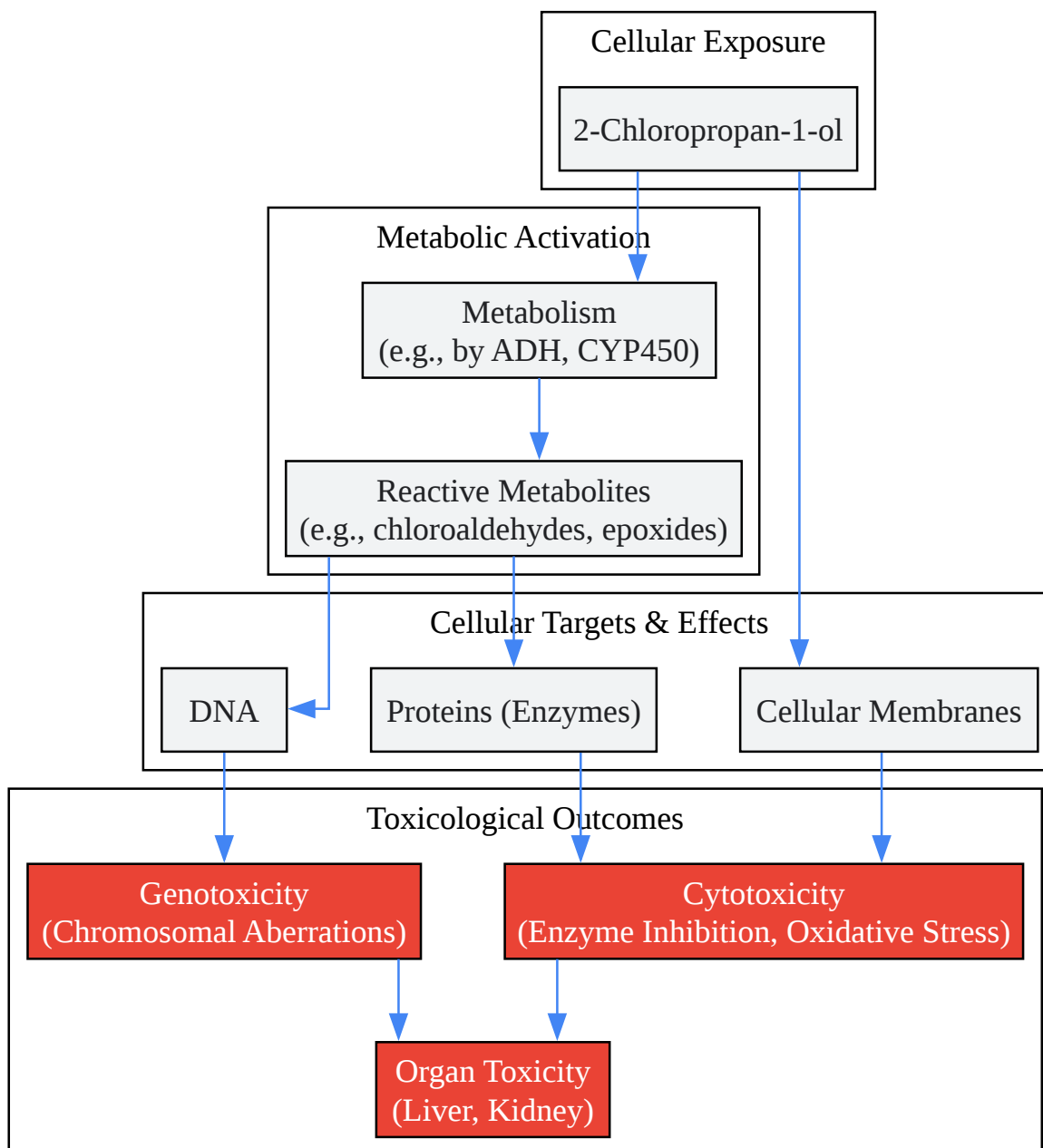
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In Vitro Chromosomal Aberration Test Workflow

Mechanisms of Toxicity

Specific signaling pathways disrupted by **2-Chloropropan-1-ol** have not been elucidated in the available literature. However, the toxicity of short-chain halogenated alcohols, in general, can be attributed to several mechanisms. These include direct cytotoxicity, metabolic activation to reactive intermediates, and subsequent interaction with cellular macromolecules.

The presence of a chlorine atom can create an electrophilic center, making the molecule reactive towards nucleophilic sites in proteins and DNA. Metabolism of **2-Chloropropan-1-ol** may lead to the formation of reactive aldehydes or epoxides, which can induce cellular damage. For instance, a related compound, 3-monochloropropane-1,2-diol (3-MCPD), is metabolized to β -chlorolactaldehyde, which is known to inhibit key enzymes in glycolysis.^[4] This disruption of energy metabolism can lead to cytotoxicity. The observed genotoxicity (chromosomal aberrations) of **2-Chloropropan-1-ol** suggests it or its metabolites can interact with DNA, a mechanism that is a key concern for potential carcinogenicity.



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Plausible General Mechanism of Toxicity for 2-Chloropropan-1-ol

Data Gaps and Future Research

The toxicological database for **2-Chloropropan-1-ol** is notably incomplete. There is a significant lack of data regarding:

- Sub-chronic and chronic toxicity: No long-term repeated-dose studies were identified.
- Carcinogenicity: No long-term carcinogenicity bioassays have been reported.
- Reproductive and developmental toxicity: Only limited information on developmental toxicity is available, and comprehensive reproductive toxicity studies are lacking.
- Toxicokinetics: Information on the absorption, distribution, metabolism, and excretion of **2-Chloropropan-1-ol** is not well-documented.
- Mechanisms of toxicity: The specific molecular and cellular mechanisms underlying the observed toxicity are not well understood.

Further research in these areas is crucial for a complete and accurate risk assessment of **2-Chloropropan-1-ol**. In particular, studies on its genotoxic and potential carcinogenic properties are warranted given the positive finding in an in vitro chromosomal aberration assay.

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- To cite this document: BenchChem. [In-Depth Toxicological Profile of 2-Chloropropan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217905#toxicological-data-of-2-chloropropan-1-ol>]

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